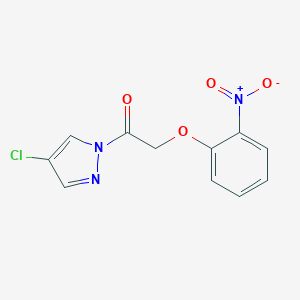
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a pyrazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways and ultimately affect cellular processes.
Biochemical and Physiological Effects
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to affect the expression of certain genes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition and analysis of specific cellular processes. However, one of the limitations is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its use as a tool for studying the role of specific proteins in cellular processes. This could lead to a better understanding of the underlying mechanisms of various diseases and the development of new treatments.
Synthesemethoden
The synthesis of 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with 2,3-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer and inflammation. It has also been used as a tool for studying the role of certain proteins in cellular processes.
Eigenschaften
Produktname |
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C13H14BrN3O |
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
4-bromo-N-(2,3-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-8-5-4-6-11(9(8)2)16-13(18)12-10(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
InChI-Schlüssel |
AISBFPJJWOECER-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=NN2C)Br)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=NN2C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)
![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)
![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
